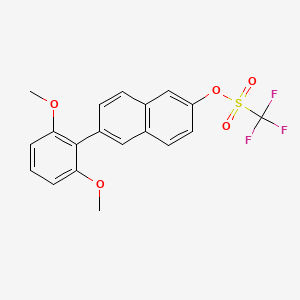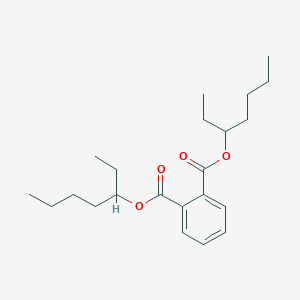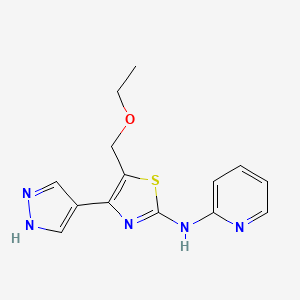
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthyl ring, which is further substituted with a 2,6-dimethoxyphenyl group. This compound is of interest due to its potential reactivity and utility in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 6-(2,6-Dimethoxyphenyl)-2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-(2,6-Dimethoxyphenyl)-2-naphthol+Trifluoromethanesulfonic anhydride→6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
化学反应分析
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl and phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyl derivatives, while oxidation and reduction can modify the aromatic rings.
科学研究应用
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
作用机制
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is not well-documented. its reactivity is primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. The compound’s effects in biological systems would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
Similar Compounds
- 2,6-Dimethoxyphenyl trifluoromethanesulfonate
- 2,6-Dimethylphenyl trifluoromethanesulfonate
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is unique due to the combination of the naphthyl ring and the 2,6-dimethoxyphenyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the trifluoromethanesulfonate group further enhances its utility in various chemical reactions.
属性
分子式 |
C19H15F3O5S |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
[6-(2,6-dimethoxyphenyl)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H15F3O5S/c1-25-16-4-3-5-17(26-2)18(16)14-7-6-13-11-15(9-8-12(13)10-14)27-28(23,24)19(20,21)22/h3-11H,1-2H3 |
InChI 键 |
KGCZBQPHBLXZAG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)









